molecular formula C11H7FN4 B12920518 3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-95-0

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12920518
CAS No.: 62051-95-0
M. Wt: 214.20 g/mol
InChI Key: VTZNFVBDFXBYNP-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorophenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzyl azide with 2-cyanopyridine in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.

    Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for use in organic electronics and photonics.

    Chemical Biology: It is used as a probe to study biological processes and enzyme interactions.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. In medicinal applications, it may interfere with cellular pathways, inducing apoptosis in cancer cells or inhibiting the growth of pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
  • 3-(3-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
  • 3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Uniqueness

3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

CAS No.

62051-95-0

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

3-(3-fluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H7FN4/c12-8-3-1-4-9(7-8)16-11-10(14-15-16)5-2-6-13-11/h1-7H

InChI Key

VTZNFVBDFXBYNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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